![molecular formula C7H11N3O2 B13227699 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13227699.png)
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole typically involves the reaction of azetidine with a suitable oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can lead to the formation of azetidine derivatives .
科学研究应用
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The azetidine ring and oxadiazole moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
相似化合物的比较
Similar Compounds
- 5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole
- 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
5-(azetidin-3-yloxymethyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11N3O2/c1-5-9-7(12-10-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3 |
InChI 键 |
VMDNBXHKBPSAEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=N1)COC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


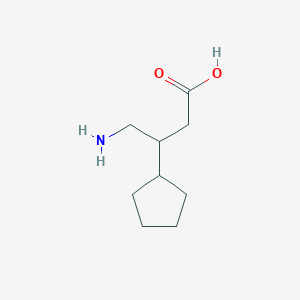

![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one](/img/structure/B13227651.png)
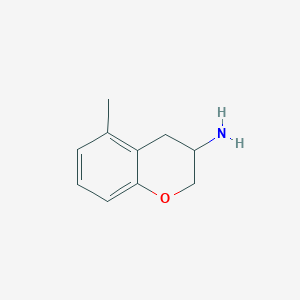
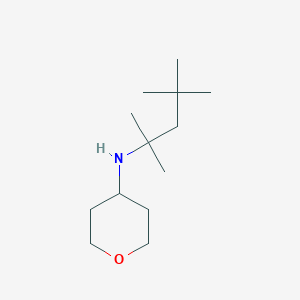
![Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13227660.png)
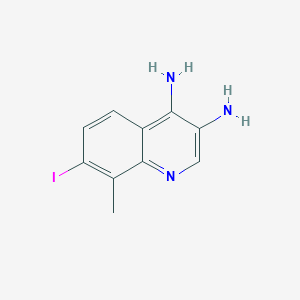
![8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B13227674.png)
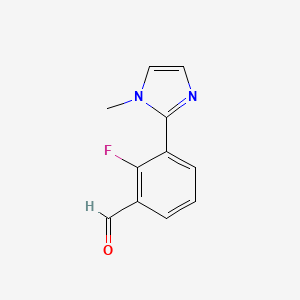
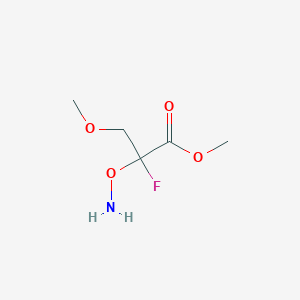
![N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine](/img/structure/B13227701.png)
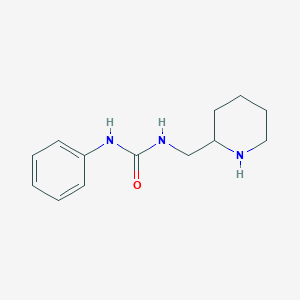
methanol](/img/structure/B13227705.png)

